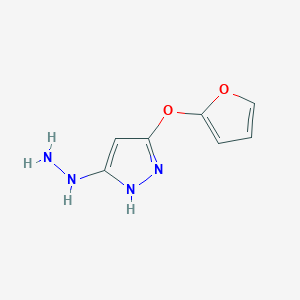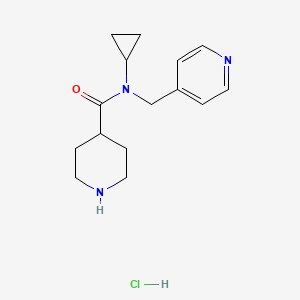![molecular formula C13H9Cl2N3 B13965180 6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of fused N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry and material science due to their diverse biological activities and photophysical properties .
Méthodes De Préparation
The synthesis of 5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its efficiency and the high yield of the desired product . Industrial production methods often involve large-scale synthesis under controlled heating conditions to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the compound, while alkylation can add alkyl groups to the pyrazolo[1,5-a]pyrimidine core .
Applications De Recherche Scientifique
5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and phenylmethyl groups. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Explored for its energetic properties.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substitution patterns and specific applications, highlighting the versatility and adaptability of this chemical scaffold .
Propriétés
Formule moléculaire |
C13H9Cl2N3 |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
6-benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H9Cl2N3/c14-12-10(8-9-4-2-1-3-5-9)13(15)18-11(17-12)6-7-16-18/h1-7H,8H2 |
Clé InChI |
AVKWUWYMDJCTAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(N3C(=CC=N3)N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)













